molecular formula C7H9BO4S B13469567 (4-(Methoxycarbonyl)-3-methylthiophen-2-YL)boronic acid

(4-(Methoxycarbonyl)-3-methylthiophen-2-YL)boronic acid

Cat. No.: B13469567
M. Wt: 200.02 g/mol
InChI Key: PPWIHEZODNZZHV-UHFFFAOYSA-N
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Description

[4-(Methoxycarbonyl)-3-methylthiophen-2-yl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with a methoxycarbonyl and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(methoxycarbonyl)-3-methylthiophen-2-yl]boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely used due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of [4-(methoxycarbonyl)-3-methylthiophen-2-yl]boronic acid follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(Methoxycarbonyl)-3-methylthiophen-2-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-(methoxycarbonyl)-3-methylthiophen-2-yl]boronic acid is widely used as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling . This reaction is essential for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules.

Biology and Medicine

The compound has potential applications in the development of pharmaceuticals and biologically active molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of drug candidates and other bioactive compounds.

Industry

In the industrial sector, [4-(methoxycarbonyl)-3-methylthiophen-2-yl]boronic acid is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [4-(methoxycarbonyl)-3-methylthiophen-2-yl]boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in these reactions are well-studied and understood in the context of organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(methoxycarbonyl)-3-methylthiophen-2-yl]boronic acid offers unique advantages due to the presence of the thiophene ring. This structural feature imparts distinct electronic properties, making it particularly useful in the synthesis of heterocyclic compounds and advanced materials.

Conclusion

[4-(Methoxycarbonyl)-3-methylthiophen-2-yl]boronic acid is a versatile and valuable compound in the field of organic chemistry. Its unique structure and reactivity make it an essential reagent for various chemical reactions, with significant applications in scientific research, medicine, and industry.

Properties

Molecular Formula

C7H9BO4S

Molecular Weight

200.02 g/mol

IUPAC Name

(4-methoxycarbonyl-3-methylthiophen-2-yl)boronic acid

InChI

InChI=1S/C7H9BO4S/c1-4-5(7(9)12-2)3-13-6(4)8(10)11/h3,10-11H,1-2H3

InChI Key

PPWIHEZODNZZHV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CS1)C(=O)OC)C)(O)O

Origin of Product

United States

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